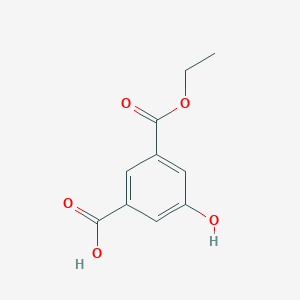
5-Sulfanylidene-2,5-dihydro-1,2,3-thiadiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Mercapto-1,2,3-thiadiazole-4-carboxylicacid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercapto-1,2,3-thiadiazole-4-carboxylicacid typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization. One common method includes the reaction of hydrazine hydrate with carbon disulfide in the presence of a base, leading to the formation of a dithiocarbazate intermediate. This intermediate undergoes cyclization to form the thiadiazole ring .
Industrial Production Methods: Industrial production methods for 5-Mercapto-1,2,3-thiadiazole-4-carboxylicacid often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Mercapto-1,2,3-thiadiazole-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenated compounds and bases are often used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include disulfides, thiol derivatives, and various substituted thiadiazole compounds .
Aplicaciones Científicas De Investigación
5-Mercapto-1,2,3-thiadiazole-4-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals, dyes, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 5-Mercapto-1,2,3-thiadiazole-4-carboxylicacid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect cellular pathways related to oxidative stress, inflammation, and apoptosis, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
2-Mercapto-5-methyl-1,3,4-thiadiazole: This compound shares a similar thiadiazole ring structure but differs in its substitution pattern.
5-Mercapto-1,3,4-thiadiazole-2-carboxylicacid: Another closely related compound with a different position of the carboxylic acid group.
Uniqueness: 5-Mercapto-1,2,3-thiadiazole-4-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
781562-92-3 |
|---|---|
Fórmula molecular |
C3H2N2O2S2 |
Peso molecular |
162.20 g/mol |
Nombre IUPAC |
5-sulfanylidene-2H-thiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C3H2N2O2S2/c6-2(7)1-3(8)9-5-4-1/h5H,(H,6,7) |
Clave InChI |
BPUXRIMDKRNSLX-UHFFFAOYSA-N |
SMILES canónico |
C1(=NNSC1=S)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride](/img/structure/B13122623.png)

![7-Fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B13122645.png)

![Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13122649.png)
![3,5-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13122651.png)




![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)


![Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate](/img/structure/B13122725.png)
